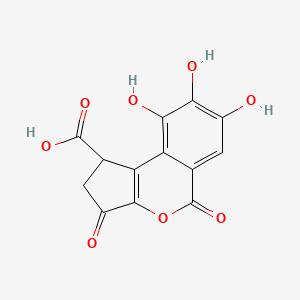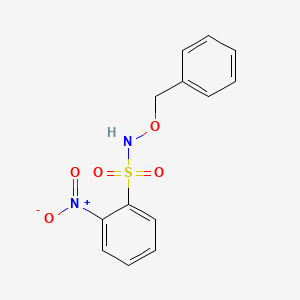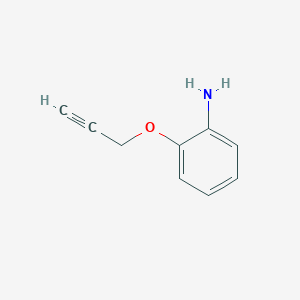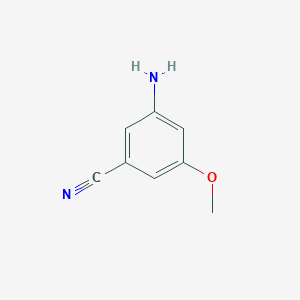
2-Bromo-6-(difluorométhyl)pyridine
Vue d'ensemble
Description
2-Bromo-6-(difluoromethyl)pyridine is a compound that is part of a broader class of brominated and fluorinated pyridines. These compounds are of significant interest in the field of organic chemistry due to their potential applications in the synthesis of various biologically active molecules and ligands for transition metals. The presence of bromine and difluoromethyl groups in the pyridine ring can influence the reactivity and electronic properties of the molecule, making it a versatile intermediate in organic synthesis .
Synthesis Analysis
The synthesis of brominated pyridine derivatives often involves the use of bromination reactions or metal-halogen exchange processes. For instance, 6-bromo-2-lithiopyridine has been used as an intermediate in the synthesis of 2,6-disubstituted pyridines, where the bromine atom can be replaced through various reactions . Additionally, the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives has been achieved through condensation reactions followed by alkylation, demonstrating the versatility of brominated pyridines in constructing complex heterocycles .
Molecular Structure Analysis
The molecular structure of brominated and fluorinated pyridines can be elucidated using techniques such as single-crystal X-ray diffraction. These studies reveal the geometry of the compound in the solid state and provide insights into intermolecular interactions such as hydrogen bonding and π-π interactions . The presence of substituents like bromine and difluoromethyl groups can affect the overall molecular geometry and packing in the crystal lattice.
Chemical Reactions Analysis
Brominated pyridines participate in various chemical reactions, including carbon-carbon coupling, which is a cornerstone in organic synthesis. The reactivity of these compounds can be further explored through their interactions with nucleophiles and their ability to form complexes with transition metals . For example, the synthesis of FeCl2 complexes with brominated pyridine ligands has been reported, highlighting the role of these molecules in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-6-(difluoromethyl)pyridine and related compounds can be investigated using spectroscopic techniques and computational methods such as density functional theory (DFT). Studies have shown good agreement between experimental spectroscopic data and theoretical calculations, providing a comprehensive understanding of the electronic structure and potential bioactivity of these molecules . Additionally, the nonlinear optical properties of certain brominated pyridines have been computed and found to be significant, suggesting potential applications in materials science .
Applications De Recherche Scientifique
Blocs de Construction Fluorés
“2-Bromo-6-(difluorométhyl)pyridine” est utilisé comme un bloc de construction fluoré . Les blocs de construction fluorés sont des composants essentiels dans la synthèse de divers composés organiques, en particulier dans les industries pharmaceutiques et agrochimiques .
Applications Agrochimiques
Ce composé joue un rôle important dans l'industrie agrochimique. Il est utilisé dans la synthèse de trifluorométhylpyridines (TFMP), qui sont des motifs structuraux clés dans les ingrédients agrochimiques actifs . Plus de 20 nouveaux agrochimiques contenant du TFMP ont acquis des noms communs ISO .
Applications Pharmaceutiques
Dans l'industrie pharmaceutique, plusieurs dérivés du TFMP sont utilisés. Cinq produits pharmaceutiques contenant la fraction TFMP ont reçu une autorisation de mise sur le marché, et de nombreux candidats sont actuellement en essais cliniques .
Applications Vétérinaires
Deux produits vétérinaires contenant la fraction TFMP ont été approuvés pour une utilisation sur le marché . Cela souligne l'importance du composé en médecine vétérinaire.
Science des Matériaux
Études de Catalyse
Ce composé présente également un immense potentiel dans les études de catalyse. Ses propriétés uniques peuvent être exploitées pour étudier et développer de nouveaux catalyseurs.
Synthèse d'Autres Composés
“this compound” est utilisé comme intermédiaire dans la synthèse de plusieurs autres composés, tels que la 6,6′-diméthyl-2,2′-bipyridine, la 6-méthyl-2-pyridyl-2-pyridylméthanone, la 2-méthyl-6-(triméthylsilyl)-pyridine et la N,N′-bis-(6-méthylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane .
Safety and Hazards
“2-Bromo-6-(difluoromethyl)pyridine” is classified as Acute Tox. 3 Oral, Eye Irrit. 2, and Skin Irrit. 2 . It has a hazard statement of H301 - H315 - H319, indicating that it is toxic if swallowed, causes skin irritation, and causes serious eye irritation . The compound should be handled with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .
Mécanisme D'action
Target of Action
It is known that this compound belongs to the class of fluorinated building blocks , which are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique properties such as high stability, lipophilicity, and bioavailability .
Mode of Action
As a fluorinated building block, it is likely involved in the formation of carbon-fluorine bonds, which are the strongest single bonds in organic chemistry and are often used to modify the physical, chemical, or biological properties of molecules .
Pharmacokinetics
It is known that fluorinated compounds generally exhibit high bioavailability and stability, which can enhance their pharmacokinetic properties .
Result of Action
As a fluorinated building block, it is likely used to modify the properties of other molecules, potentially enhancing their stability, bioavailability, or biological activity .
Action Environment
The action of 2-Bromo-6-(difluoromethyl)pyridine can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the presence of other chemical entities in the environment could potentially interact with this compound and affect its action .
Propriétés
IUPAC Name |
2-bromo-6-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-5-3-1-2-4(10-5)6(8)9/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBGDNNRDRISQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435653 | |
| Record name | 2-bromo-6-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
872365-91-8 | |
| Record name | 2-bromo-6-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 872365-91-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1278164.png)








![(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1278181.png)


